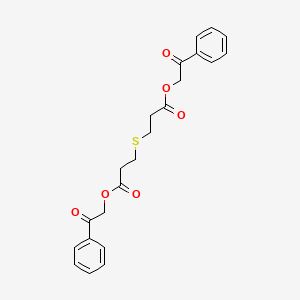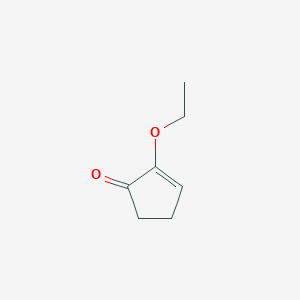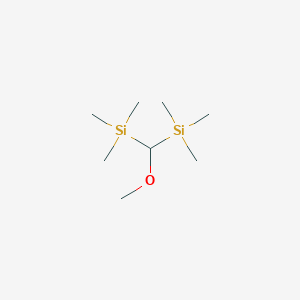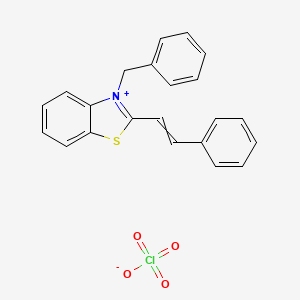![molecular formula C14H20OS B14300518 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane CAS No. 114218-78-9](/img/structure/B14300518.png)
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane is an organic compound that belongs to the class of oxepanes, which are seven-membered cyclic ethers The presence of a phenylsulfanyl group attached to the methyl group in the oxepane ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane typically involves the reaction of 2-methyl-2-[(phenylsulfanyl)methyl]oxirane with a suitable nucleophile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding oxepane.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl oxepane.
Substitution: Various substituted oxepane derivatives.
科学的研究の応用
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxepane ring provides structural stability and can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-[(phenylsulfanyl)methyl]oxirane
- 2-Methyl-2-[(phenylsulfanyl)methyl]oxetane
- 2-Methyl-2-[(phenylsulfanyl)methyl]oxane
Uniqueness
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs
特性
CAS番号 |
114218-78-9 |
|---|---|
分子式 |
C14H20OS |
分子量 |
236.37 g/mol |
IUPAC名 |
2-methyl-2-(phenylsulfanylmethyl)oxepane |
InChI |
InChI=1S/C14H20OS/c1-14(10-6-3-7-11-15-14)12-16-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChIキー |
KMZABFLKOWXTTH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCCO1)CSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)
![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)

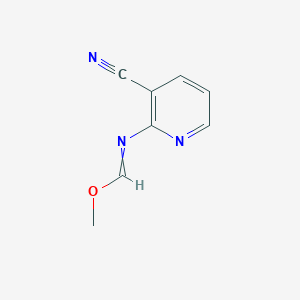
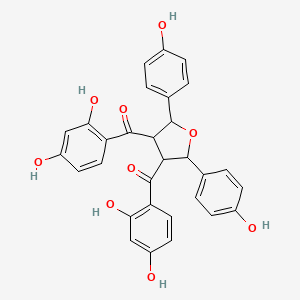

![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)

